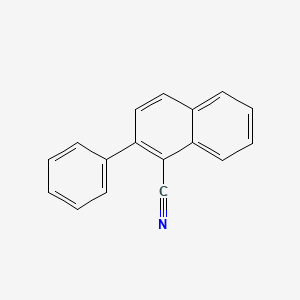

2-Phenylnaphthalene-1-carbonitrile

Description

Significance of Aryl Naphthalene (B1677914) Derivatives in Organic Synthesis and Advanced Materials Science

Aryl naphthalene derivatives are a class of compounds that have found considerable utility as versatile building blocks in organic synthesis and as functional components in advanced materials. The naphthalene moiety itself is a key structural feature in many natural products and biologically active molecules, exhibiting a wide spectrum of therapeutic activities. chemicalbook.comrsc.org The introduction of an aryl substituent onto the naphthalene core significantly expands the structural and electronic diversity of these compounds, making them valuable precursors for more complex molecular targets.

In the realm of advanced materials science, the rigid and planar structure of the naphthalene ring system, combined with the electronic properties of aryl substituents, makes these derivatives promising candidates for organic electronics. chemicalbook.com They have been investigated for their potential use in organic light-emitting diodes (OLEDs), field-effect transistors, and as fluorescent probes. researchgate.net The ability to tune the optical and electronic properties of these materials through synthetic modification of the aryl and naphthalene units is a key driver of research in this area. researchgate.net For instance, the strategic placement of electron-donating or electron-withdrawing groups on the aryl or naphthalene rings can modulate the HOMO-LUMO energy gap, thereby influencing the color and efficiency of light emission in OLEDs.

Overview of the Research Landscape for Naphthalene-1-carbonitriles and Related Scaffolds

The naphthalene-1-carbonitrile scaffold is a subject of ongoing interest in synthetic and medicinal chemistry. The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, which are important pharmacophores in drug discovery. chemicalbook.com The synthesis of naphthalene-1-carbonitrile derivatives is often achieved through the cyanation of the corresponding halo-naphthalenes, a reaction that has seen significant methodological advancements, including the use of palladium and nickel catalysts with various cyanide sources. prepchem.comrsc.org

Research into naphthalene-1-carbonitrile derivatives has led to the discovery of compounds with a range of biological activities. For example, certain substituted naphthalene-1,4-dione derivatives have been shown to exhibit potent antimycobacterial activity. google.com Furthermore, the broader class of naphthalene derivatives has been explored for its antimicrobial, anti-inflammatory, and anticancer properties. rsc.orggoogle.comnih.gov The research landscape is characterized by a continuous effort to develop novel synthetic routes to access new substitution patterns on the naphthalene core and to evaluate the biological and material properties of the resulting compounds.

Scope and Objectives of the Academic Research Outline

This academic research outline is focused exclusively on the chemical compound 2-Phenylnaphthalene-1-carbonitrile. The primary objective is to present a concise and scientifically accurate overview based on the existing chemical literature. The scope is strictly limited to the chemical nature of the compound, including its structural features and the general synthetic strategies that could be employed for its preparation based on established methods for related compounds. This article will not delve into speculative applications or unverified properties. The content is structured to provide a foundational understanding of the compound within the broader context of aryl naphthalene and naphthalene-1-carbonitrile chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66252-12-8 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-phenylnaphthalene-1-carbonitrile |

InChI |

InChI=1S/C17H11N/c18-12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-11H |

InChI Key |

LYQOCXYUTSJUGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C#N |

Other CAS No. |

66252-12-8 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Phenylnaphthalene 1 Carbonitrile

Established Synthetic Routes to 2-Phenylnaphthalene-1-carbonitrile

The traditional synthesis of this compound often relies on well-established, multi-step pathways that can be categorized as either convergent or divergent. Additionally, the development of one-pot reaction systems has offered more streamlined approaches to the naphthalene (B1677914) carbonitrile core.

Multi-step Convergent and Divergent Synthetic Approaches

Multi-step syntheses are fundamental to the construction of complex organic molecules like this compound. These can be designed in a convergent or divergent manner.

In contrast, a divergent synthesis would begin with a common phenylnaphthalene intermediate, which is then elaborated to introduce the carbonitrile functionality. An example of a divergent approach could start with 2-phenylnaphthalene (B165426), which is then subjected to a cyanation reaction. This might involve electrophilic cyanation or a multi-step process involving formylation followed by conversion to an oxime and subsequent dehydration to the nitrile.

While specific multi-step syntheses for this compound are not extensively detailed in readily available literature, the principles of these approaches are well-established in the synthesis of substituted naphthalenes.

One-Pot Reaction Systems for Naphthalene Carbonitrile Formation

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of naphthalene derivatives, one-pot methodologies have been developed that could be adapted for the formation of this compound.

For example, a one-pot synthesis of naphthalene derivatives bearing a halogen atom has been reported, which could serve as a precursor for the introduction of the cyano group. dicp.ac.cn While not directly yielding the target molecule, this demonstrates the feasibility of constructing the core naphthalene structure in a single pot. Furthermore, one-pot multicomponent reactions for the synthesis of other functionalized carbonitriles, such as 5-aminopyrazole-4-carbonitrile, have been developed using green catalysts. niscpr.res.in These examples highlight the potential for designing a one-pot synthesis of this compound, possibly through a multi-component reaction involving a phenyl-substituted precursor, a suitable annulating agent, and a cyanide source.

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer improved selectivity, efficiency, and functional group tolerance. These approaches are highly relevant to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated, Nickel-catalyzed)

Transition metal catalysis is a cornerstone of modern organic synthesis, and both palladium and nickel catalysts are extensively used for the formation of carbon-carbon bonds.

Palladium-mediated reactions are particularly well-suited for the synthesis of biaryl systems. A highly relevant example is the palladium(II)-catalyzed synthesis of biphenyl-2-carbonitrile derivatives through the activation of a C-H bond, using the cyano group as a directing group. nih.gov This methodology could potentially be applied to the synthesis of this compound by coupling a phenyl group to a pre-existing 1-cyanonaphthalene scaffold through C-H activation.

| Catalyst | Reactants | Medium | Outcome |

| Pd(II) | Aryl nitriles, Aryl halides | TFA | Biphenyl-2-carbonitrile derivatives |

Nickel-catalyzed reactions also offer powerful tools for the construction of complex organic molecules. For instance, nickel-catalyzed carbonylative cyclization reactions have been developed for the synthesis of N-benzoyl indole scaffolds. rsc.org While this specific reaction is for a different heterocyclic system, it demonstrates the capability of nickel to mediate complex cascade reactions that could be conceptually applied to the synthesis of functionalized naphthalenes.

Brønsted Acidic Ionic Liquid Catalysis for 2-Phenylnaphthalene Scaffolds

The use of Brønsted acidic ionic liquids as both catalysts and solvents represents a greener and more sustainable approach to chemical synthesis. A notable application in this area is the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides using the recyclable ionic liquid N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−). rsc.org This method efficiently constructs the 2-phenylnaphthalene skeleton in excellent yields. rsc.org

| Catalyst/Solvent | Starting Material | Key Transformation | Advantage |

| [HNMP]+HSO4− | Styrene oxides | Cyclization to 2-phenylnaphthalene | Recyclable, high atom economy |

This protocol provides a direct route to the core structure of the target molecule. The resulting 2-phenylnaphthalene could then be functionalized at the 1-position to introduce the carbonitrile group in a subsequent step. The use of such ionic liquids combines the advantages of homogeneous and heterogeneous catalysis, allowing for high reactivity and easy separation and reuse of the catalyst. dicp.ac.cnrsc.org

C-H Activation Strategies in Naphthalene Synthesis

Direct C-H activation has emerged as a powerful strategy for the functionalization of aromatic compounds, as it avoids the need for pre-functionalized starting materials. The development of diversity-oriented C-H activation reactions on the naphthalene scaffold is particularly useful for drug discovery and the synthesis of complex molecules. nih.gov

For the synthesis of this compound, a C-H activation strategy could be envisioned in two ways:

Direct cyanation of 2-phenylnaphthalene: This would involve the regioselective introduction of a cyano group at the C1 position of 2-phenylnaphthalene. This would likely require a directing group to be temporarily installed on the naphthalene ring to achieve the desired regioselectivity.

Direct phenylation of 1-cyanonaphthalene: In this approach, the C2-H bond of 1-cyanonaphthalene would be selectively functionalized with a phenyl group. The cyano group itself can act as a directing group in some transition metal-catalyzed C-H activation reactions. nih.gov

Research into the C-H activation of phenylpyridines catalyzed by copper, palladium, and ruthenium has shown that the reaction proceeds through a metal carboxylate mediated mechanism. nih.govrsc.org These studies provide mechanistic insights that are valuable for designing C-H activation strategies for naphthalene systems. The success of such strategies often depends on the careful selection of the catalyst, oxidant, and any directing groups to control the regioselectivity of the functionalization. nih.govresearchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound is not typically a single-step process but rather a culmination of reactions that build the substituted naphthalene core and introduce the nitrile functionality. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and accessing a variety of analogs.

Cyclization and Annulation Reaction Mechanisms (e.g., Diels-Alder Type Cycloaddition, Friedel-Crafts Cyclization)

The construction of the 2-phenylnaphthalene skeleton often relies on powerful carbon-carbon bond-forming reactions that assemble the bicyclic aromatic system.

Diels-Alder Type Cycloaddition: A plausible approach to the 2-phenylnaphthalene core involves a dehydrogenative Diels-Alder reaction. This strategy utilizes a substituted styrene derivative, which acts as the diene component, reacting with a suitable dienophile. For instance, the reaction of a styrene with an alkyne dienophile can lead to a cycloadduct that, upon oxidation, aromatizes to the naphthalene system. The regioselectivity of this reaction is a critical factor, and intramolecular versions of the dehydro-Diels-Alder reaction have been shown to provide selective access to arylnaphthalene structures. nih.gov While styrenes can be problematic dienes due to polymerization and [2+2] cycloaddition side reactions, the use of highly reactive dienophiles can favor the desired [4+2] cycloaddition. nih.gov

A notable example of a related synthesis involves the thermal dehydrogenative Diels-Alder reaction of styrenes to produce functionalized naphthalenes. nih.gov This method highlights the potential to construct the core structure, which could then be further functionalized to introduce the carbonitrile group.

| Reaction Type | Reactants | Key Features |

| Dehydrogenative Diels-Alder | Styrene derivative (diene), Alkyne (dienophile) | Forms a cycloadduct that aromatizes upon oxidation. Regioselectivity is a key consideration. |

| Intramolecular dehydro-Diels-Alder | Styrene-yne substrate | Offers a selective route to arylnaphthalene lactones. nih.gov |

Friedel-Crafts Cyclization: Intramolecular Friedel-Crafts reactions are a powerful tool for the synthesis of polycyclic aromatic compounds. masterorganicchemistry.comchemistrysteps.com This approach typically involves the cyclization of a suitably substituted precursor bearing a phenyl group and a side chain that can generate an electrophile, such as an acyl chloride or an alcohol that can be converted to a carbocation. For the synthesis of a 2-phenylnaphthalene system, a precursor such as a 4-aryl-3-benzoylpropanoic acid or a related derivative could undergo intramolecular acylation or alkylation to form the second aromatic ring. The regioselectivity of the cyclization is directed by the existing substituents on the aromatic ring. While intermolecular Friedel-Crafts acylation of arenes is a common method for introducing ketone functionalities, the intramolecular variant is particularly effective for forming five- or six-membered rings. chemistrysteps.comscirp.org

| Reaction Type | Precursor Type | Catalyst | Ring Size Formed |

| Intramolecular Acylation | Aromatic acyl chloride | Lewis Acid (e.g., AlCl₃) | Typically 5- or 6-membered |

| Intramolecular Alkylation | Aromatic alcohol or alkyl halide | Brønsted or Lewis Acid | Typically 5-, 6-, or 7-membered |

Aromatic Rearrangement Processes in Naphthalene Carbonitrile Synthesis

Aromatic rearrangements can offer alternative and sometimes unexpected routes to substituted naphthalene systems. While direct rearrangement to form this compound is not a commonly cited pathway, rearrangements of related naphthalene derivatives could potentially be exploited. For instance, the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been used to synthesize heavily substituted diarylamines and could, in principle, be adapted for the formation of C-C bonds in related systems.

More established rearrangements in aromatic synthesis, such as the Fries or Claisen rearrangements, are typically used to introduce acyl or allyl groups, respectively. While not directly leading to a carbonitrile, the functional groups introduced through these rearrangements could serve as handles for subsequent conversion to the nitrile. For example, an acyl group could be converted to an oxime and then dehydrated to a nitrile.

Considerations for Stereoselective Synthesis of Chiral this compound Analogs

The this compound scaffold, when appropriately substituted, can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the naphthalene and phenyl rings. The synthesis of enantiomerically enriched chiral analogs of this compound is a significant challenge and an area of active research, particularly for applications in asymmetric catalysis and as chiral materials.

A powerful strategy for the stereoselective synthesis of axially chiral biaryls is the "lactone concept". nih.govacs.org This approach involves the intramolecular coupling of two aromatic halves linked by an ester tether to form a configurationally unstable biaryl lactone. Subsequent stereoselective ring-opening of this lactone, often through a dynamic kinetic resolution, can provide access to either atropisomer of the target biaryl. nih.govacs.org This methodology has been successfully applied to the synthesis of a wide range of axially chiral natural products and could be adapted for the synthesis of chiral 2-phenylnaphthalene derivatives.

Another approach involves the direct atroposelective synthesis of the biaryl axis. This can be achieved through various methods, including asymmetric cross-coupling reactions or the use of chiral auxiliaries. For instance, the synthesis of chiral 2,2'-disubstituted-1,1'-binaphthyl derivatives, which are a well-known class of axially chiral compounds, has been accomplished through methods like Ullmann coupling of chiral precursors. acs.orgresearchgate.net These strategies could potentially be applied to the synthesis of chiral this compound analogs, where the stereochemistry is controlled during the formation of the crucial C-C bond between the two aromatic rings.

The stability of the atropisomers is a critical factor and is dependent on the steric hindrance around the biaryl axis. The presence of substituents at the ortho positions of the phenyl ring and the 8-position of the naphthalene ring would significantly increase the rotational barrier, leading to configurationally stable atropisomers at room temperature. nih.gov

| Synthetic Strategy | Description | Key Features |

| Lactone Concept | Intramolecular coupling to a biaryl lactone followed by stereoselective ring-opening. nih.govacs.org | Allows for dynamic kinetic resolution to access either atropisomer. |

| Atroposelective Synthesis | Direct formation of the chiral biaryl axis with stereocontrol. | Can involve asymmetric catalysis or chiral auxiliaries. |

| Chiral Resolution | Separation of a racemic mixture of atropisomers. | A classical but often less efficient method. |

Spectroscopic Data for this compound Not Found

A thorough search for experimental spectroscopic data for the chemical compound This compound has been conducted, however, specific research findings and raw data for its molecular structure elucidation and characterization are not available in the public domain.

Efforts to locate one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, Fourier-Transform Infrared (FTIR) and Raman vibrational spectra, and mass spectrometry data for this compound were unsuccessful. The required detailed research findings for the following analytical methods could not be obtained:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR, ¹³C NMR, COSY, HMQC, or HMBC spectral data for this compound could be retrieved. This information is essential for the definitive assignment of the molecular structure, including the proton and carbon environments and their connectivity.

Vibrational Spectroscopy: Specific FTIR and Raman spectra, which are used to identify functional groups and provide a molecular fingerprint, were not found for the target compound.

Mass Spectrometry: Data regarding the molecular formula confirmation and fragmentation pattern of this compound is not available.

While spectral information for the related compound, 2-phenylnaphthalene, is accessible, this data is not applicable to this compound due to the significant structural and electronic differences introduced by the carbonitrile (-CN) group at the 1-position of the naphthalene ring.

Consequently, the requested article focusing on the molecular structure elucidation and spectroscopic characterization of this compound, complete with data tables and detailed research findings, cannot be generated at this time due to the absence of the necessary scientific data.

Molecular Structure Elucidation and Spectroscopic Characterization of 2 Phenylnaphthalene 1 Carbonitrile

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's molecular formula from its exact mass. For 2-phenylnaphthalene-1-carbonitrile, with the molecular formula C₁₇H₁₁N, the theoretical monoisotopic mass can be calculated with high precision.

An HRMS analysis would be expected to show an ion corresponding to this calculated exact mass, confirming the elemental composition. Depending on the ionization method used (e.g., ESI, see 3.3.3), the compound may be observed as a protonated molecule ([M+H]⁺) or other adducts. The high resolving power of HRMS also allows for the separation of the target ion from other ions of the same nominal mass but different elemental formulas, which is crucial when analyzing samples from complex matrices. researchgate.net

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₇H₁₁N | 229.08915 |

| [M+H]⁺ | C₁₇H₁₂N | 230.09697 |

| [M+Na]⁺ | C₁₇H₁₁NNa | 252.07109 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would first travel through a capillary column, and its retention time would be recorded before it enters the mass spectrometer.

Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), which involves bombarding the molecule with high-energy electrons (70 eV). This process is highly energetic and not only creates a molecular ion (M⁺) but also causes extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the molecular ion peak would be expected at an m/z of 229. Due to the stability of the aromatic system, this peak is expected to be prominent. Characteristic fragmentation patterns would likely involve the loss of small, stable neutral molecules or radicals.

Table 2: Plausible GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 229 | [C₁₇H₁₁N]⁺ | Molecular Ion (M⁺) |

| 202 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion |

| 201 | [C₁₆H₉]⁺ | Loss of the phenyl radical followed by rearrangement |

| 176 | [C₁₄H₈]⁺ | Further fragmentation of the naphthalene (B1677914) core |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and semi-polar compounds, generating ions with minimal fragmentation. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. When analyzing this compound, which contains a polar nitrile group, ESI would typically be performed in positive ion mode.

In this mode, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a nitrogen-containing aromatic compound like this compound, the most common ion observed would be the protonated molecule, [M+H]⁺. This would appear at an m/z value corresponding to the molecular weight plus the mass of a proton (approximately 230.097). The gentle nature of ESI ensures that this molecular ion is the base peak, providing clear molecular weight information.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a single crystal of this compound of suitable quality must first be grown.

If a single crystal were analyzed, the resulting data would reveal the planarity of the naphthalene system and the torsion angle between the naphthalene core and the appended phenyl ring. This angle is influenced by steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene system. Furthermore, the analysis would show how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions, such as π–π stacking, which are common in planar aromatic compounds. This information is critical for understanding the material's solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For conjugated systems like this compound, the primary absorptions are due to π→π* transitions. The extended π-system, which includes both the naphthalene core and the phenyl group, allows for the absorption of UV light.

The absorption spectrum is expected to be complex, reflecting the multiple electronic transitions possible within the large aromatic system. Compared to the parent chromophore, 2-phenylnaphthalene (B165426), the addition of the electron-withdrawing nitrile (-CN) group at the 1-position is expected to cause a shift in the absorption maxima (λ_max). Extending conjugation generally leads to a bathochromic (red) shift to longer wavelengths. The spectrum for the related compound 2-phenylnaphthalene shows absorption in the UV region, and it is anticipated that this compound would exhibit similar but distinct absorption bands.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 2 Phenylnaphthalene 1 Carbonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. It is extensively used to determine the optimized geometry and various electronic properties of molecules.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-phenylnaphthalene-1-carbonitrile, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl and naphthalene (B1677914) rings.

Theoretical studies on the parent molecule, 2-phenylnaphthalene (B165426), have performed geometry optimizations using DFT methods such as B3LYP with basis sets like 6-31+G(d,p). nist.gov These calculations determine the most stable conformation by analyzing the potential energy surface as a function of the dihedral angle between the two aromatic rings. The minimum energy conformation for 2-phenylnaphthalene is found to be non-planar, with a significant twist between the phenyl and naphthalene moieties to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

For this compound, a similar non-planar, twisted conformation is expected. The presence of the nitrile group at the 1-position of the naphthalene ring introduces additional steric and electronic factors that would slightly modify the optimal dihedral angle compared to the parent compound. The optimization process computationally explores different rotational angles to identify the global minimum energy structure, which represents the most probable conformation of the molecule in the gas phase. openreview.net

Table 1: Illustrative Conformational Analysis Data for Aryl-Nitriles (Note: This table presents typical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

| Parameter | Description | Illustrative Value |

| Dihedral Angle (C-C-C-C) | The angle between the phenyl and naphthalene rings. | 45° - 55° |

| Relative Energy | The energy difference compared to the most stable conformer. | 0.0 kcal/mol |

| Rotational Barrier | The energy required to rotate the phenyl group. | 2.5 - 4.0 kcal/mol |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. ucsb.eduyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, with a larger gap suggesting higher kinetic stability and lower chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be a π-orbital primarily distributed across the electron-rich phenyl and naphthalene ring systems. The LUMO, conversely, is anticipated to be a π*-antibonding orbital with significant localization on the naphthalene ring and particularly on the electron-withdrawing cyano (C≡N) group. rsc.org This distribution makes the aromatic rings the likely sites for electrophilic attack and the nitrile group a potential site for nucleophilic interaction. youtube.com The introduction of electron-donating or -withdrawing groups is a common strategy to tune the HOMO-LUMO gap and, consequently, the molecule's electronic and photophysical properties. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies (Note: The following values are representative for similar aromatic nitriles and serve to illustrate the concepts of FMO analysis.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of Chemical Stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. Different colors on the MEP surface represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map would clearly show a region of intense negative electrostatic potential (red) concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This highlights the nitrogen as the primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the phenyl and naphthalene rings would exhibit positive potential (blue). The π-electron clouds above and below the aromatic rings would create areas of moderate negative potential, which are also characteristic sites for electrophilic interactions. utoronto.ca

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dersc.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). nih.gov

In this compound, NBO analysis would reveal significant donor-acceptor interactions. Key interactions would include the delocalization of electron density from the π-orbitals of the phenyl and naphthalene rings (donors) into the antibonding π-orbital of the C≡N group (acceptor). These π → π interactions contribute to the electronic communication between the aromatic system and the nitrile substituent, stabilizing the molecule. The magnitude of the E(2) stabilization energy quantifies the strength of this delocalization and provides insight into the electronic structure and reactivity. researchgate.netmdpi.com

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions (Note: This table provides a hypothetical example of NBO results for this compound to demonstrate the type of information obtained.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C₅-C₆) [Naphthyl] | π(C₁-C₁₁) [Nitrile] | 15.2 | Intramolecular charge transfer |

| π(C₁₂-C₁₃) [Phenyl] | π(C₂-C₃) [Naphthyl] | 8.5 | π-conjugation |

| π(C₇-C₈) [Naphthyl] | π*(C₁-C₁₁) [Nitrile] | 12.8 | Intramolecular charge transfer |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the properties of molecules in their electronic excited states. respectprogram.org It is widely used to calculate the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. This allows for the theoretical simulation of UV-Vis absorption spectra. youtube.comyoutube.com

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and identify the nature of the corresponding electronic transitions. nih.gov For this conjugated system, the primary absorptions in the UV-Vis region would be attributed to π → π* transitions. These transitions involve the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The simulation can help assign the specific orbitals involved in each major absorption peak, providing a detailed understanding of the molecule's photophysical behavior. researchgate.net

Table 4: Hypothetical TD-DFT Results for UV-Vis Spectrum Simulation (Note: This table presents plausible simulated data for this compound.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

| 325 | 0.45 | HOMO → LUMO (92%) | π → π |

| 280 | 0.28 | HOMO-1 → LUMO (75%) | π → π |

| 255 | 0.35 | HOMO → LUMO+1 (88%) | π → π* |

Thermodynamic Property Calculations and Correlations with Experimental Data

Computational methods, particularly DFT, can be used to calculate key thermodynamic properties of molecules, such as standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°). These calculations are typically performed for the ideal gas state and rely on computing vibrational frequencies from the optimized molecular geometry. nist.gov

Studies on the related compound 2-phenylnaphthalene have successfully used DFT (B3LYP) calculations to derive these thermodynamic functions. nist.gov These theoretical values are then compared with experimental data obtained from techniques like adiabatic heat-capacity calorimetry and differential scanning calorimetry. nist.govornl.gov Such correlations are crucial for validating the accuracy of the computational model. For 2-phenylnaphthalene, it was noted that while there was good agreement for its isomer, 1-phenylnaphthalene, significant deviations were observed for 2-phenylnaphthalene itself. These differences were attributed to a "frozen-in" disorder in the crystal structure at low temperatures, a factor that highlights the synergy and importance of combining theoretical calculations with experimental measurements for a complete understanding. nist.gov Similar comparative studies would be essential to validate the calculated thermodynamic properties of this compound. nist.govscispace.com

Table 5: Thermodynamic Properties of 2-Phenylnaphthalene (Ideal Gas) at 298.15 K and 0.1 MPa (Source: Data adapted from experimental and computational studies on 2-phenylnaphthalene. nist.gov)

| Property | Symbol | Value | Unit |

| Molar Enthalpy | H° | 100.8 | kJ·mol⁻¹ |

| Molar Entropy | S° | 437.9 | J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity | C°p | 258.9 | J·K⁻¹·mol⁻¹ |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reactions. For a molecule like this compound, computational studies could provide invaluable insights into its synthesis and reactivity.

Plausible synthetic routes towards this compound could involve the aromatization of a suitable precursor or a cross-coupling reaction to introduce the phenyl group onto a naphthalene-1-carbonitrile scaffold. One can envision a pathway starting from styrene (B11656) oxides, which has been shown to produce 2-phenylnaphthalenes. rsc.org The introduction of the nitrile group would be a key step to model.

Computational modeling of these hypothetical reaction pathways would typically involve:

Reactant and Product Optimization: Determining the lowest energy geometries of the starting materials, intermediates, and final products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of a reaction step.

Reaction Coordinate Analysis: Mapping the energetic profile of the reaction from reactants to products through the transition state. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations.

Thermodynamic and Kinetic Calculations: From the computed energies, key parameters such as the enthalpy and Gibbs free energy of reaction, as well as activation energies, can be calculated. These values help in predicting the feasibility and rate of a reaction under different conditions.

Metalated nitriles are known to be excellent nucleophiles. acs.org Computational studies could explore the structure and reactivity of organometallic intermediates in the synthesis of this compound. The nature of the metal-nitrile interaction (C-metalated vs. N-metalated) can significantly influence the reaction's outcome, and this is an area where computational modeling can provide detailed electronic structure information. acs.org

A hypothetical reaction step that could be modeled is the cyanation of a 2-phenylnaphthalene derivative. The table below illustrates the kind of data that a DFT study could generate for a proposed reaction step.

| Parameter | Value (Illustrative) | Description |

| Reactant Energy | -1250.5 Hartree | The total electronic energy of the optimized reactant molecule(s). |

| Transition State Energy | -1250.45 Hartree | The total electronic energy of the transition state structure. |

| Product Energy | -1250.7 Hartree | The total electronic energy of the optimized product molecule(s). |

| Activation Energy (Ea) | 31.4 kcal/mol | The energy barrier that must be overcome for the reaction to occur (Transition State Energy - Reactant Energy). |

| Reaction Enthalpy (ΔH) | -125.5 kcal/mol | The net change in enthalpy for the reaction (Product Energy - Reactant Energy). A negative value indicates an exothermic reaction. |

| Imaginary Frequency | -350 cm⁻¹ | A single imaginary frequency in the vibrational analysis of the transition state, confirming it is a true saddle point. |

This table presents illustrative data that would be expected from a DFT calculation on a hypothetical reaction step.

Crystal Structure Prediction and Rational Crystal Engineering Principles

The arrangement of molecules in the solid state dictates many of the material properties of a compound. Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. nih.gov For this compound, CSP could be employed to predict its likely crystal structures and their relative stabilities.

The process of CSP is typically hierarchical: nih.gov

Conformational Analysis: For flexible molecules, the first step is to identify all low-energy gas-phase conformations.

Crystal Packing Generation: A large number of trial crystal structures are generated using various algorithms, considering common space groups.

Lattice Energy Minimization: The energies of these hypothetical crystal structures are minimized using computationally less expensive methods, such as force fields.

Refinement and Ranking: The most promising low-energy structures are then subjected to more accurate (and computationally intensive) calculations, typically using dispersion-corrected DFT, to refine their geometries and rank them by their lattice energies.

Rational crystal engineering involves the design of crystalline materials with desired properties by controlling the intermolecular interactions. rsc.org For this compound, the key interactions governing its crystal packing would be:

π-π Stacking: The extensive aromatic systems of the naphthalene and phenyl groups are likely to lead to significant π-π stacking interactions, which would be a dominant feature in its crystal structure.

C-H···π Interactions: The hydrogen atoms on the phenyl and naphthalene rings can interact with the electron-rich π-systems of neighboring molecules.

Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment, which will lead to dipole-dipole interactions that influence the molecular packing.

C-H···N Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds and the nitrogen atom of the nitrile group can also play a role in stabilizing the crystal structure.

Computational analysis of related structures, such as 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, has shown the importance of hydrogen bonding and π-π stacking in defining the crystal packing. nih.gov A similar approach could be applied to predicted structures of this compound to understand the interplay of these non-covalent interactions.

The table below shows an example of the kind of data that could be generated from a CSP study for this compound, comparing two hypothetical predicted polymorphs.

| Property | Predicted Polymorph A (Illustrative) | Predicted Polymorph B (Illustrative) |

| Space Group | P2₁/c | P-1 |

| Lattice Energy (kJ/mol) | -150.2 | -148.5 |

| Density (g/cm³) | 1.35 | 1.32 |

| Dominant Interaction | π-π stacking | C-H···N and π-π stacking |

| Simulated PXRD Peaks (2θ) | 8.5°, 12.3°, 21.8° | 9.1°, 15.6°, 20.4° |

This table presents illustrative data comparing two hypothetical polymorphs of this compound that could be identified through a Crystal Structure Prediction study.

By understanding the relationship between molecular structure, intermolecular interactions, and crystal packing, computational chemistry provides a powerful framework for the rational design of new materials based on the this compound scaffold.

Functionalization and Derivatization Strategies for 2 Phenylnaphthalene 1 Carbonitrile

Regioselective Functionalization of the Naphthalene (B1677914) Core of 2-Phenylnaphthalene-1-carbonitrile

The naphthalene core of this compound presents several positions for functionalization. The regioselectivity of these reactions is governed by the electronic and steric influences of the existing substituents: the electron-withdrawing carbonitrile group at the C1 position and the phenyl group at the C2 position. Generally, electrophilic aromatic substitution on naphthalene systems occurs preferentially at the C1 (or α) position due to the greater stability of the resulting carbocation intermediate. libretexts.org However, in this specific scaffold, the C1 position is already occupied.

The directing effects of the substituents play a crucial role. The carbonitrile group is a meta-director and strongly deactivating, while the phenyl group is an ortho-, para-director and weakly activating. Electrophilic attack is therefore anticipated at positions on the same ring as the phenyl group, or on the adjacent ring. For instance, electrophilic substitution is expected to be directed away from the deactivated ring containing the nitrile. Methods for C-H activation, often guided by directing groups, have become powerful tools for achieving high regioselectivity in the functionalization of naphthalene derivatives. nih.gov

Below is a table summarizing potential regioselective functionalization reactions on the naphthalene core:

| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Rationale/Comments |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-derivatives (e.g., at C5, C8) | Electrophilic substitution occurs on the unsubstituted ring, favoring the alpha positions (C5, C8) which are electronically favored and less sterically hindered. |

| Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Bromo-derivatives (e.g., at C5, C8) | Similar to nitration, halogenation is expected on the activated ring. Directing effects guide the substitution pattern. |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivatives | The position of sulfonation on naphthalenes can be temperature-dependent, offering another layer of control. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-derivatives (e.g., at C5, C8) | The solvent can influence regioselectivity in Friedel-Crafts reactions on naphthalene systems. libretexts.org |

Modifications and Substitutions at the Phenyl Moiety

The phenyl group attached at the C2 position of the naphthalene core is also amenable to functionalization, primarily through electrophilic aromatic substitution. The large 2-(1-cyanonaphthyl) substituent acts as a deactivating group and is expected to direct incoming electrophiles to the meta positions of the phenyl ring. However, due to steric hindrance from the bulky naphthalene system, substitution at the para position may also be observed. The behavior of the phenyl group can be either nucleophilic or electrophilic depending on the presence of other electron-donating or electron-withdrawing groups on it. quora.com

The following table outlines common strategies for modifying the phenyl moiety:

| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Rationale/Comments |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, low temp. | meta-nitro-phenyl derivative | The naphthyl substituent directs the electrophile to the meta position. The para position is also possible depending on conditions. |

| Halogenation | Cl₂ or Br₂, Lewis Acid | meta-halo-phenyl derivative | Similar to nitration, halogenation is directed by the deactivating effect of the main scaffold. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl derivatives (requires prior halogenation of the phenyl ring) | A powerful method for C-C bond formation, allowing significant extension of the molecular structure. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-phenyl derivatives (requires prior halogenation of the phenyl ring) | Introduces nitrogen-containing functional groups, which can be valuable for biological applications or as synthetic handles. |

Chemical Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities. pressbooks.pub These transformations are key to creating derivatives with profoundly different chemical properties, such as carboxylic acids, amines, or aldehydes.

Key transformations of the carbonitrile group are summarized in the table below:

| Transformation | Reagents & Conditions | Product Functional Group | Description |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | The nitrile is fully hydrolyzed to a carboxylic acid, forming 2-phenylnaphthalene-1-carboxylic acid. savemyexams.com |

| Basic Hydrolysis | NaOH(aq), heat, then H₃O⁺ workup | Carboxylic Acid (-COOH) | Initially forms a carboxylate salt, which is then protonated in a separate step to yield the carboxylic acid. pressbooks.pub |

| Reduction to Amine | 1. LiAlH₄ in ether/THF; 2. H₂O or H₂/Ni catalyst, high pressure/temp. | Primary Amine (-CH₂NH₂) | The carbon-nitrogen triple bond is fully reduced to a primary amine, yielding (2-phenylnaphthalen-1-yl)methanamine. libretexts.orgwikipedia.org |

| Partial Reduction to Aldehyde | 1. DIBAL-H, toluene, low temp; 2. H₂O workup | Aldehyde (-CHO) | Diisobutylaluminium hydride (DIBAL-H) is a less aggressive reducing agent that allows for the isolation of the aldehyde after hydrolysis of an intermediate imine. wikipedia.orgyoutube.com |

| Grignard Reaction | 1. R-MgBr in ether; 2. H₃O⁺ workup | Ketone (-C(O)R) | Reaction with a Grignard reagent followed by hydrolysis yields a ketone. pressbooks.pub |

Synthesis of Polyfunctionalized this compound Analogs

The synthesis of polyfunctionalized analogs involves a combination of the strategies outlined in the preceding sections. By strategically sequencing reactions, one can introduce multiple functional groups onto the this compound framework. For example, a halogen can be introduced onto the naphthalene core or the phenyl ring, which can then serve as a handle for transition metal-catalyzed cross-coupling reactions. researchgate.net Subsequently, the nitrile group can be transformed.

A study on 2-phenylnaphthalene (B165426) derivatives demonstrated that various substitutions, such as hydroxyl and amino groups, can be introduced to create compounds with specific biological activities. nih.gov For instance, the synthesis of 2-(4'-aminophenyl)-6,7-dimethoxynaphthalene highlights a polyfunctionalized analog. nih.gov The development of methods for the skeletal editing of related nitrogen-containing heterocycles like isoquinolines into substituted naphthalenes further expands the toolbox for creating diverse and complex analogs. nih.gov

Design and Synthesis of Bridged and Fused Systems Incorporating 2-Phenylnaphthalene Scaffolds

Creating bridged and fused ring systems from the 2-phenylnaphthalene scaffold leads to conformationally restricted, three-dimensional structures known as cyclophanes or polycyclic aromatic hydrocarbons. wikipedia.org These complex architectures are of interest in supramolecular chemistry and materials science. nih.gov The synthesis of such systems often relies on intramolecular cyclization reactions.

Strategies to achieve these structures include:

Intramolecular C-H Arylation: If a suitable functional group is present on the ortho-position of the phenyl ring, an intramolecular C-H activation/cyclization reaction can be used to fuse a new ring onto the naphthalene core. Palladium catalysis is often employed for such transformations. rsc.org

Photochemical Cyclization: Conjugated arylolefins can undergo photochemical cyclization to form extended polyaromatic systems. researchgate.net By first modifying the this compound to introduce an olefinic substituent, subsequent irradiation could induce ring fusion.

Annulation Strategies: A "contractive annulation" strategy has been demonstrated for the synthesis of highly strained cyclophanes from [2.2]paracyclophane, showcasing a method to build complex architectures. nih.gov Similar concepts could be applied by first creating a larger paracyclophane containing the 2-phenylnaphthalene unit and then contracting it.

Coupling Reactions: Classic coupling reactions can be used to form bridges. For example, installing functional groups like aldehydes or halides on both the phenyl and naphthalene rings could allow for intramolecular versions of reactions like the McMurry coupling or Wurtz coupling to form an aliphatic bridge. beilstein-journals.org Unified approaches using C-H arylation followed by various cyclization reactions have proven effective for generating a wide diversity of bridged polycyclic scaffolds from simpler starting materials. whiterose.ac.ukbohrium.com

Advanced Applications and Materials Science of 2 Phenylnaphthalene 1 Carbonitrile and Its Derivatives

Organic Electronics and Optoelectronic Devices

The field of organic electronics has seen significant advancements through the molecular design and synthesis of novel organic semiconductors. Derivatives of 2-phenylnaphthalene (B165426) have emerged as a key class of materials in this area, demonstrating considerable potential in various devices.

Derivatives of 2-phenylnaphthalene are instrumental in the development of high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org These materials can function as either fluorescent emitters, the components responsible for light generation, or as hole-transporting materials (HTMs), which facilitate the efficient injection and transport of positive charge carriers (holes). rsc.orgresearchgate.net

As hole-transporting materials, phenylnaphthalene-based compounds are crucial for constructing efficient and durable OLEDs. researchgate.netkoreascience.kr For instance, a series of solution-processable HTMs based on 1,4- and 2,6-phenylnaphthalene cores have been synthesized. x-mol.com The 2,6-phenylnaphthalene core, in particular, exhibits a coplanar structure that leads to a reduced hole reorganization energy and enhanced hole mobility compared to its 1,4-phenylnaphthalene counterpart. x-mol.com One such material, 2,6-NPNP, demonstrated a solubility approximately 50 times higher than the widely used HTM, N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). x-mol.com OLEDs fabricated using 2,6-NPNP as the HTM via a solution-processed method exhibited a lower turn-on voltage (2.54 V) and operating voltage at 1000 nits (5.67 V) compared to vacuum-deposited devices using NPB. x-mol.com The external quantum efficiency, current efficiency, and power efficiency of the 2,6-NPNP-based device were also superior, reaching 1.63%, 4.49 cd/A, and 3.78 lm/W, respectively. x-mol.com

Furthermore, the design of host materials with excellent hole transport capabilities is critical for optimizing device performance by confining the exciton (B1674681) formation zone. researchgate.net For example, a novel host material with a phenylnaphthalene core demonstrated a high triplet energy (T1) and excellent hole transport capability, leading to a remarkable device lifetime of 1300 hours and a high current efficiency of up to 66.3 cd A⁻¹. researchgate.net

Aggregation-induced emission (AIE) is another area where phenylnaphthalene derivatives show promise. AIE-active materials are typically non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org A hybrid molecule combining a bis(3,5-di(9H-carbazol-9-yl)phenyl)amine (CzPA) and a 1,1,2,2-tetraphenylethene (TPE) moiety, CzPATPE, was developed as the first AIE fluorophore to be used as a solution-processed host material in a hybrid white OLED. rsc.org In its thin-film state, CzPATPE emits a strong sky-blue light around 495 nm with a photoluminescence quantum yield of 40%. rsc.org

Table 1: Performance of a Solution-Processed OLED with 2,6-NPNP as the Hole Transport Material

| Parameter | Value |

|---|---|

| Turn-on Voltage (Von) | 2.54 V |

| Operating Voltage (Vop @ 1000 nit) | 5.67 V |

| External Quantum Efficiency (EQE) | 1.63 % |

| Current Efficiency | 4.49 cd A-1 |

| Power Efficiency | 3.78 lm W-1 |

The favorable charge transport properties of phenylnaphthalene derivatives also make them suitable for applications in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). In OFETs, these materials can act as the semiconducting layer, where their charge carrier mobility is a key performance parameter.

In the context of OSCs, phenylnaphthalene-based materials have been explored as hole-transporting materials in inverted perovskite solar cells (PSCs). researchgate.net When used without additives, new HTMs based on phenylnaphthalene cores led to power conversion efficiencies of up to 10.27% under standard AM 1.5G illumination. researchgate.net This highlights the versatility of this class of compounds across different optoelectronic applications. The development of non-fullerene acceptors (NFAs) has also been a significant area of research for OSCs. While many high-performance NFAs are planar, research into non-planar acceptors has shown potential for high tolerance to morphological variations. nih.gov

The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the constituent organic materials. Predicting and understanding carrier mobility in organic molecular crystals is a complex challenge. aps.orgarxiv.org

First-principles calculations have been employed to investigate the phonon-limited hole mobility in naphthalene (B1677914) crystals. aps.orgarxiv.org These studies, which combine GW electronic bandstructures, ab initio electron-phonon scattering, and the Boltzmann transport equation, have shown excellent agreement with experimental results for hole mobility between 100-300 K. aps.orgarxiv.org It has been demonstrated that scattering between intermolecular phonons and holes is the primary factor regulating mobility, even though intramolecular phonons exhibit the strongest coupling with holes. aps.orgarxiv.org

Density Functional Theory (DFT) has been used to study the optoelectronic and charge transport properties of phenanthrene (B1679779) derivatives, which share structural similarities with phenylnaphthalenes. spast.org These studies reveal that the highest occupied molecular orbital (HOMO) energy levels of these compounds are in a range that suggests they are p-type organic semiconductors. spast.org The calculated ionization potential values indicate good air stability. spast.org The anisotropic charge mobility in these organic crystals was found to be in the range of 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. spast.org

Photophysical Phenomena and Photo-Responsive Materials

The interaction of light with 2-phenylnaphthalene-1-carbonitrile and its derivatives gives rise to a range of interesting photophysical phenomena, making them valuable components in the design of photo-responsive materials.

Phenylnaphthalene derivatives exhibit notable luminescence and fluorescence characteristics. datapdf.comnih.gov The position of the phenyl substituent on the naphthalene core, along with other substitutions, can significantly influence the excited singlet and triplet state energies. datapdf.com For example, the luminescence properties of α-phenyl derivatives of naphthalene have been compared to β-phenylnaphthalene, providing insights into how extended π-orbital interactions are affected by substitution patterns and steric factors. datapdf.com

Naphthalimide derivatives, which contain a naphthalene core, are known for their strong emission, high quantum efficiency, and good photostability. mdpi.com Their electronic absorption and fluorescence spectra are sensitive to the polarity of the surrounding environment. mdpi.com Time-resolved fluorescence experiments on naphthalimide derivatives in various solvents have revealed fluorescence lifetimes ranging from 0.5 ns to 9 ns. mdpi.com The fluorescence quantum yields of these derivatives are highly dependent on the solvent, with absolute values ranging from 0.01 to 0.87. mdpi.com

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing photo-responsive materials. While direct studies on the photochromism of this compound are not extensively detailed in the provided results, related systems offer valuable insights.

For instance, naphthalene-2-carbonitrile has been shown to undergo photodimerization, forming a head-to-tail cyclobutane (B1203170) structure. rsc.org This type of photoreactivity is fundamental to understanding the potential for creating photo-responsive materials. Furthermore, a naphthalene-bridged imidazole (B134444) dimer has been synthesized and shown to exhibit photochromism. nih.gov In this system, the two imidazole rings are constrained in an "anti" conformation, leading to the formation of a specific isomer of the bridged imidazole dimer upon irradiation. nih.gov The resulting radicals display distinct colors, demonstrating the potential for tuning the photo-responsive properties through molecular design. nih.gov

Development as Fluorigenic Reagents and Probes for Specific Molecular Detection

General studies on naphthalene-based fluorescent probes demonstrate their utility in detecting metal ions like Al³⁺ and Mg²⁺ through an "off-on" fluorescence response. rsc.orgnih.gov This switching mechanism is often attributed to the inhibition of photo-induced electron transfer (PET) upon complexation with the target analyte. rsc.org Furthermore, the fluorescence of some naphthalene derivatives has been shown to be sensitive to the surrounding environment, a property that is valuable for probes designed to report on local polarity or viscosity.

A study on the closely related compound, 2-phenylnaphthalene, indicated the presence of at least two emissive components in its fluorescence decay, suggesting complex photophysical behavior that could potentially be harnessed in the design of sophisticated probes. mcmaster.ca The quenching of fluorescence is another important aspect of probe development. Studies on various fluorescent compounds have detailed both dynamic (collisional) and static quenching mechanisms, which are crucial for designing "turn-off" sensors. nih.govnih.govresearchgate.net However, without specific experimental data for this compound, its potential as a fluorigenic reagent remains speculative.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. rsc.org Naphthalene derivatives, particularly naphthalene diimides (NDIs), are well-studied building blocks in this field due to their propensity for π-π stacking and their ability to form ordered assemblies such as fibrillar gels, nanotubes, and vesicles. rsc.orgthieme-connect.denih.govresearchgate.net

Design of this compound Scaffolds as Host or Guest Molecules

The design of host-guest systems, where one molecule (the host) encapsulates another (the guest), is a cornerstone of supramolecular chemistry. The rigid, aromatic scaffold of this compound could potentially allow it to act as either a host or a guest molecule. Its planar naphthalene unit could interact with other aromatic systems through π-stacking, while the phenyl group adds a three-dimensional aspect that could influence binding selectivity.

While there is no direct research on this compound in this context, studies on related systems provide some insights. For instance, the manipulation of the self-assembly of a pyridinium-tailed naphthalene derivative through host-guest interactions with cucurbit researchgate.neturil has been demonstrated, leading to fluorescence-enhanced microsheets. nih.gov This highlights the potential for using macrocyclic hosts to control the aggregation and properties of naphthalene-based guests. The crystal structure of a more complex molecule containing a phenylnaphthalene carbonitrile moiety shows the involvement of N—H⋯O hydrogen bonds and π–π contacts in forming dimers, indicating the types of interactions that could be expected in the self-assembly of this compound. nih.gov

Non-Covalent Interactions in Supramolecular Assemblies Involving Naphthalene Derivatives

The formation and stability of supramolecular assemblies are dictated by a variety of non-covalent interactions. These include:

π-π Stacking: The interaction between the electron-rich aromatic rings of the naphthalene core is a major driving force for the self-assembly of naphthalene derivatives. rsc.orgresearchgate.net

Dipole-Dipole Interactions: The polar nitrile group introduces a dipole moment which can lead to specific directional interactions.

The table below summarizes the types of non-covalent interactions and their typical roles in the supramolecular assembly of naphthalene derivatives, which can be extrapolated to hypothesize the behavior of this compound.

| Non-Covalent Interaction | Role in Supramolecular Assembly of Naphthalene Derivatives |

| π-π Stacking | Primary driving force for aggregation and formation of ordered structures. |

| Hydrogen Bonding | Directs the specific geometry and dimensionality of the assembly. |

| Van der Waals Forces | Contribute to the overall stability of the assembled structure. |

| Dipole-Dipole Interactions | Influence the orientation of molecules within the assembly. |

Principles of Molecular Recognition and Self-Assembly Processes

Molecular recognition is the specific binding of a guest molecule to a complementary host, driven by non-covalent interactions. The principles of molecular recognition are fundamental to the rational design of self-assembling systems. For this compound to participate in such processes, its size, shape, and the distribution of its electrostatic potential would need to be complementary to a potential binding partner.

The self-assembly of naphthalene diimide derivatives has been shown to be influenced by factors such as the nature of substituents and the solvent environment. rsc.orgnih.govresearchgate.net For example, chiral functionalization can lead to the formation of supramolecular aggregates with highly circularly polarized luminescence. rsc.org While these studies provide a foundational understanding of the principles governing the self-assembly of naphthalene-based systems, dedicated research is required to elucidate the specific molecular recognition and self-assembly processes of this compound.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Green Synthetic Routes for 2-Phenylnaphthalene-1-carbonitrile

The synthesis of functionalized aromatic compounds is undergoing a paradigm shift towards more environmentally benign methodologies. Future research will likely focus on developing green synthetic routes for this compound that minimize waste, avoid hazardous reagents, and improve energy efficiency.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a promising avenue for the cyanide-free synthesis of aromatic nitriles under mild conditions. mdpi.com Research could focus on identifying or engineering enzymes capable of converting a suitable precursor, derived from a phenylnaphthalene scaffold, into this compound. This approach would represent a significant step towards a more sustainable production process. mdpi.com

Recyclable Catalysts: The development and application of recyclable catalysts, such as Brønsted acidic ionic liquids, have shown success in the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org Future work could adapt this methodology to incorporate the nitrile functionality, offering a route with high atom efficiency and the potential for catalyst reuse over multiple cycles. rsc.org

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to drive chemical reactions, is an emerging green chemistry technique. rsc.org Investigating the synthesis of this compound through ball milling could lead to solvent-free or solvent-minimized reaction conditions, significantly reducing the environmental footprint of its production. rsc.org

Alternative Cyanide Sources: To circumvent the use of highly toxic cyanide reagents, research into alternative, safer cyanide sources is crucial. numberanalytics.com The development of protocols that utilize less hazardous cyanating agents would be a significant advancement in the synthesis of this compound and other aromatic nitriles. numberanalytics.com

A comparative look at potential green synthesis strategies is presented in the table below.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Biocatalysis | Cyanide-free, mild reaction conditions, high selectivity. mdpi.com | Identification or engineering of a suitable enzyme. |

| Recyclable Catalysts | High atom efficiency, catalyst reusability, reduced waste. rsc.org | Adaptation of existing methods to include nitrile functionality. |

| Mechanochemistry | Solvent-free or minimized solvent use, energy efficiency. rsc.org | Optimization of reaction conditions for high yield and purity. |

| Alternative Cyanide Sources | Improved safety profile, reduced toxicity concerns. numberanalytics.com | Development of efficient and cost-effective alternative reagents. |

Exploration of New Application Avenues in Advanced Materials Science and Beyond

The distinct electronic and structural features of this compound make it a compelling candidate for a variety of applications in materials science. The presence of the cyano group, a strong electron-withdrawing moiety, and the extended π-conjugated system of the phenylnaphthalene core suggest potential uses in organic electronics and photonics.

Future research in this area could focus on:

Organic Electronics: Cyano-capped molecules are increasingly utilized in organic electronics. rsc.org Investigations into the properties of this compound could reveal its potential as a component in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.org The cyano group can help tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for efficient charge injection and transport in these devices. rsc.org

Photocatalysis: Naphthalene-based porous organic salts have demonstrated potential as efficient heterogeneous photocatalysts for visible-light-driven reactions. rsc.org The unique electronic structure of this compound could be harnessed for the development of novel photocatalysts for organic synthesis or environmental remediation. rsc.org

Fluorescent Probes: The naphthalene (B1677914) moiety is a well-known fluorophore. The introduction of a phenyl and a cyano group can modulate its photophysical properties. Future studies could explore the potential of this compound and its derivatives as fluorescent probes for sensing ions, molecules, or changes in the microenvironment.

Dye Industry: Naphthalene derivatives are foundational in the dye industry. lifechemicals.com The specific substitution pattern of this compound may lead to unique chromophoric properties, making it a candidate for the development of new synthetic dyes and pigments. lifechemicals.com

Advanced Computational Approaches for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules, thereby guiding experimental efforts. For this compound, computational studies will be instrumental in accelerating its development for specific applications.

Future computational research should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric, electronic, and photophysical properties of this compound. nih.govrsc.org This can provide insights into its reactivity, stability, and potential performance in electronic devices. nih.govrsc.org

Structure-Property Relationship Elucidation: By computationally modeling a series of derivatives of this compound with different substituents, it is possible to establish clear structure-property relationships. chemrxiv.org This understanding can guide the rational design of new molecules with optimized properties for targeted applications. chemrxiv.org

Database Integration: The development of computational databases for polycyclic aromatic systems, such as the COMPAS Project, provides a valuable resource for comparing the properties of this compound with a vast number of related structures. chemrxiv.org Integrating data on this molecule into such databases would facilitate broader data-driven discovery. chemrxiv.org

The table below outlines key properties of PAHs that can be predicted using computational methods.

| Predicted Property | Computational Method | Relevance to this compound |

| Reactive Sites | Condensed Fukui Function (CFF), Average Local Ionization Energy (ALIE) nih.govresearchgate.net | Guiding synthetic modifications and understanding degradation pathways. |

| Electronic Properties (HOMO/LUMO) | Density Functional Theory (DFT) nih.govrsc.org | Assessing potential for use in organic electronics. rsc.org |

| Spectroscopic Signatures (IR, UV-Vis) | DFT, Time-Dependent DFT (TD-DFT) rsc.orgusu.edu | Aiding in experimental characterization and identification. |

| Thermodynamic Stability | DFT nih.gov | Predicting the feasibility of synthetic routes and stability of the final product. |

Integration of this compound in Hybrid and Composite Materials

The incorporation of functional organic molecules into larger material systems can lead to synergistic properties and enhanced performance. Future research should explore the integration of this compound into hybrid and composite materials.

Potential research directions include:

Polymer Composites: Dispersing this compound into polymer matrices could lead to novel materials with enhanced optical, thermal, or mechanical properties. Naphthalene-based polyamides have been synthesized and used for various applications, suggesting the compatibility of the naphthalene moiety with polymer systems. nih.gov

Hybrid Materials with Nanostructures: The creation of hybrid materials by combining this compound with nanomaterials like carbon nanotubes or metal oxides could unlock new functionalities. mdpi.com For instance, such hybrids could be explored for applications in sensing, where the organic molecule provides the recognition element and the nanomaterial facilitates signal transduction. mdpi.com

Metal-Organic Frameworks (MOFs): While not a direct component, the structural motifs present in this compound could inspire the design of new organic linkers for MOFs. acs.org Naphthalene-based linkers have been used to create MOFs with interesting properties for gas storage and separation. acs.org

Cross-Disciplinary Research with Other Fields (e.g., Nanotechnology, Biological Systems)

The unique chemical structure of this compound opens up possibilities for its application in interdisciplinary research areas, bridging chemistry with nanotechnology and the life sciences.

Promising cross-disciplinary research avenues include:

Nanotechnology: The self-assembly properties of this compound could be investigated for the bottom-up fabrication of nanostructures. Its integration with plasmonic nanoparticles could also be explored for applications in surface-enhanced Raman spectroscopy (SERS) or as components in nanoscale optical sensors.

Biological Systems: Many naphthalene derivatives exhibit biological activity, including anticancer and antimicrobial properties. lifechemicals.comnih.gov Preliminary screening of this compound for its biological activity could open up new avenues in medicinal chemistry. nih.gov The cyano group is also present in some bioactive molecules, further warranting such investigations. researchgate.net Introducing a naphthalene moiety has been a strategy to improve the metabolic stability and pharmacological profile of drug candidates. nih.gov

Q & A

Q. Optimization Factors :

- Temperature : Excessive heat (>100°C) degrades nitrile groups; optimal range: 70–90°C .

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances yield (85–90%) and cost .

- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance reaction rates .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- IR Spectroscopy : Sharp peak at ~2220 cm⁻¹ (C≡N stretch) .

Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 219.1) validates molecular weight .

X-ray Crystallography : Resolves π-stacking between naphthalene and phenyl rings (d-spacing: 3.4–3.6 Å) .

Basic: What toxicological screening protocols are recommended for initial hazard assessment?

Methodological Answer:

Follow ATSDR’s systematic review framework :

Inclusion Criteria : Prioritize studies with:

- Routes of Exposure : Inhalation, oral, dermal (Table B-1) .

- Health Outcomes : Hepatic/renal effects, respiratory toxicity .

Data Extraction : Use standardized forms (Table C-2) to collate dose-response data, species-specific LOAELs/NOAELs .

Acute Toxicity Testing : OECD Guideline 423 (oral LD₅₀ in rodents) .

Advanced: How should researchers address contradictions in toxicological data across studies?

Methodological Answer:

Apply iterative contradiction analysis :

Identify Discrepancies : Compare LOAELs/NOAELs across species (e.g., murine vs. primate metabolic rates).

Assay Variability : Control for differences in:

- Dosing Regimens : Acute vs. chronic exposure .